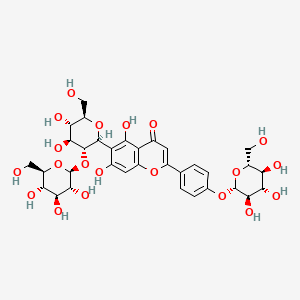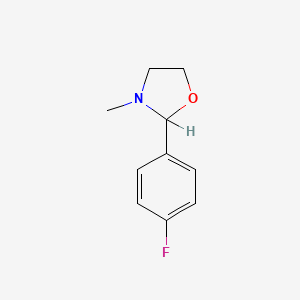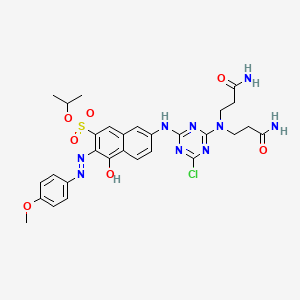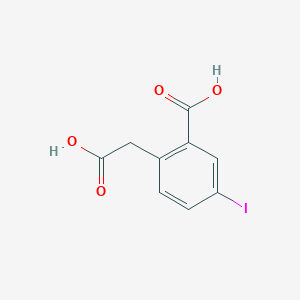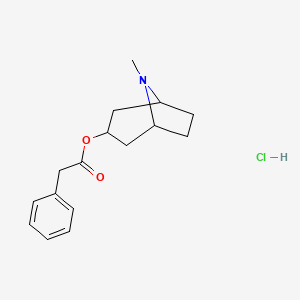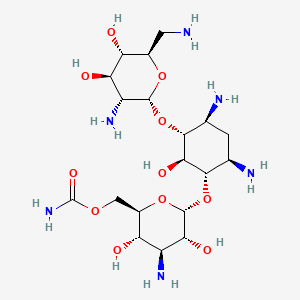![molecular formula C11H17N3OS2 B13420333 3-[[4-(1,2,5,6-Tetrahydro-1-methyl-3-pyridinyl)-1,2,5-thiadiazol-3-yl]thio]-1-propanol](/img/structure/B13420333.png)
3-[[4-(1,2,5,6-Tetrahydro-1-methyl-3-pyridinyl)-1,2,5-thiadiazol-3-yl]thio]-1-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[[4-(1,2,5,6-Tetrahydro-1-methyl-3-pyridinyl)-1,2,5-thiadiazol-3-yl]thio]-1-propanol is a complex organic compound that features a unique combination of a thiadiazole ring and a pyridine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[4-(1,2,5,6-Tetrahydro-1-methyl-3-pyridinyl)-1,2,5-thiadiazol-3-yl]thio]-1-propanol typically involves multiple steps. One common method includes the reaction of 1,2,5,6-tetrahydro-1-methyl-3-pyridine with thiadiazole derivatives under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like methanol. The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-[[4-(1,2,5,6-Tetrahydro-1-methyl-3-pyridinyl)-1,2,5-thiadiazol-3-yl]thio]-1-propanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiadiazole ring or the pyridine derivative can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-[[4-(1,2,5,6-Tetrahydro-1-methyl-3-pyridinyl)-1,2,5-thiadiazol-3-yl]thio]-1-propanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[[4-(1,2,5,6-Tetrahydro-1-methyl-3-pyridinyl)-1,2,5-thiadiazol-3-yl]thio]-1-propanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Naphthalene, 1,2,3,4-tetrahydro-5-methyl-
- 6-Methyl-1,2,3,4-tetrahydroquinoline
- 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone
Uniqueness
3-[[4-(1,2,5,6-Tetrahydro-1-methyl-3-pyridinyl)-1,2,5-thiadiazol-3-yl]thio]-1-propanol is unique due to its specific combination of a thiadiazole ring and a pyridine derivative. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H17N3OS2 |
|---|---|
Molecular Weight |
271.4 g/mol |
IUPAC Name |
3-[[4-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)-1,2,5-thiadiazol-3-yl]sulfanyl]propan-1-ol |
InChI |
InChI=1S/C11H17N3OS2/c1-14-5-2-4-9(8-14)10-11(13-17-12-10)16-7-3-6-15/h4,15H,2-3,5-8H2,1H3 |
InChI Key |
WUBSWZMXKAPSDT-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC=C(C1)C2=NSN=C2SCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3,5-Bis(phenylmethoxy)phenyl]-2-ethoxy-2-hydroxy-ethanone](/img/structure/B13420251.png)
